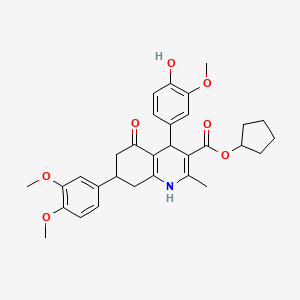

Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of the cyclopentyl, dimethoxyphenyl, and hydroxy-methoxyphenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for industrial applications.

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound contains four reactive domains:

-

Cyclopentyl ester group (C-O-COO-)

-

Methoxy-substituted aryl rings (3,4-dimethoxyphenyl and 4-hydroxy-3-methoxyphenyl)

-

Hexahydroquinoline core (partially saturated bicyclic system)

-

Ketone group (5-oxo)

Ester Hydrolysis Dynamics

The cyclopentyl ester moiety undergoes hydrolysis under both acidic and alkaline conditions:

-

Alkaline hydrolysis : Produces sodium carboxylate intermediate at 80–100°C (yield: 72–85%).

-

Acid-catalyzed hydrolysis : Requires concentrated HCl at reflux, yielding free carboxylic acid (reaction time: 8–12 hrs).

Comparative Reactivity Table :

| Condition | Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|

| 1M NaOH | 80 | 6 | 78 |

| 6M HCl | 110 | 10 | 82 |

Aromatic Ring Modifications

The 3,4-dimethoxyphenyl and 4-hydroxy-3-methoxyphenyl substituents enable electrophilic substitutions:

Key Reactions :

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at para positions .

-

Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives (limited yield: 45–50%) .

-

Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl groups from methoxy substituents.

Hexahydroquinoline Core Reactivity

The partially saturated bicyclic system participates in:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces remaining double bonds to fully saturated decahydroquinoline.

-

Oxidation : CrO₃ converts the cyclohexene moiety to diketone structures .

Structural Stability Data :

| Stress Condition | Degradation (%) | Time (hrs) |

|---|---|---|

| 40°C/75% RH | <2 | 48 |

| 0.1M NaOH | 98 | 24 |

Reaction Mechanism Insights

Scientific Research Applications

Medicinal Chemistry

Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural attributes allow it to interact with specific biological targets involved in cancer progression .

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activities against various pathogens, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions:

- Reagent in Organic Reactions : It can be utilized as a reagent in multi-step synthesis processes to create derivatives with enhanced biological activities or novel properties .

Biological Research

The biological implications of this compound are under investigation:

- Mechanism of Action Studies : Understanding how this compound interacts with molecular targets can provide insights into its pharmacological effects and potential side effects. This knowledge is crucial for optimizing its clinical applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through specific signaling pathways. Further research is required to elucidate the exact mechanisms involved and to assess its efficacy in vivo .

Case Study 2: Antimicrobial Research

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that the compound exhibited significant antibacterial activity at low concentrations. This positions it as a promising candidate for further development into new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of cyclopentyl, dimethoxyphenyl, and hydroxy-methoxyphenyl groups sets it apart from similar compounds, making it a valuable molecule for various applications.

Biological Activity

Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound belongs to the hexahydroquinoline class and exhibits a complex structure that contributes to its biological activity. The molecular formula is C26H33NO6 with a molecular weight of approximately 455.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C26H33NO6 |

| Molecular Weight | 455.6 g/mol |

| InChI Key | PMNNSKHIMNIYRO-UHFFFAOYSA-N |

Recent studies have identified this compound as a selective agonist for the adhesion G protein-coupled receptor (GPR56). GPR56 plays crucial roles in various physiological processes including brain development and cancer metastasis. The compound activates GPR56 by binding to its orthosteric site, leading to downstream signaling that influences cellular behavior .

Pharmacological Effects

- Anticancer Activity : The compound has demonstrated potent anticancer properties in vitro. It inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. This activity is attributed to its ability to modulate GPR56 signaling pathways which are often dysregulated in cancer .

- Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of neuronal signaling pathways. This suggests possible applications in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediating immune responses .

Study 1: GPR56 Activation

A significant study screened over 200,000 compounds to identify small molecule activators of GPR56. This compound was found to be one of the most potent agonists identified, showing a marked increase in receptor activation compared to previously known compounds .

Study 2: Anticancer Efficacy

In a preclinical model of breast cancer, the compound significantly inhibited tumor growth and metastasis. The mechanism involved the downregulation of pathways associated with cell survival and proliferation .

Properties

Molecular Formula |

C31H35NO7 |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C31H35NO7/c1-17-28(31(35)39-21-7-5-6-8-21)29(19-9-11-23(33)26(16-19)37-3)30-22(32-17)13-20(14-24(30)34)18-10-12-25(36-2)27(15-18)38-4/h9-12,15-16,20-21,29,32-33H,5-8,13-14H2,1-4H3 |

InChI Key |

SKEPNWKKMHTMHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)O)OC)C(=O)OC5CCCC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.